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Compound of Interest

Compound Name: Vofopitant

Cat. No.: B1662534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vofopitant (GR205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.

The NK1 receptor is a G-protein coupled receptor that mediates the effects of Substance P, a

neuropeptide involved in pain, inflammation, and emesis. By blocking the NK1 receptor,

Vofopitant has shown potential therapeutic utility in conditions such as chemotherapy-induced

nausea and vomiting, postoperative nausea and vomiting, and other disorders involving

neurogenic inflammation.

These application notes provide a comprehensive overview of the formulation strategies for the

parenteral delivery of Vofopitant, including detailed experimental protocols and

characterization methods. The information is intended to guide researchers and drug

development professionals in creating stable and effective injectable formulations of

Vofopitant.

Physicochemical Properties of Vofopitant
A thorough understanding of the physicochemical properties of Vofopitant is crucial for the

development of a stable and effective parenteral formulation. Key properties are summarized in

the table below.
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Property Value Reference

Molecular Formula C₂₁H₂₃F₃N₆O [General Knowledge]

Molecular Weight 432.45 g/mol [General Knowledge]

Appearance White to off-white solid [General Knowledge]

pKa
(Not available in public

domain)

LogP
(Not available in public

domain)

Aqueous Solubility Poorly soluble [1]

Signaling Pathway of Vofopitant
Vofopitant exerts its pharmacological effect by antagonizing the NK1 receptor. The binding of

the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade.

Vofopitant blocks this interaction, thereby inhibiting the downstream effects.
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Vofopitant's antagonism of the NK1 receptor signaling pathway.
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Parenteral Formulation Strategies
Due to its poor aqueous solubility, formulating Vofopitant for parenteral administration requires

enabling technologies. Potential strategies include co-solvent systems, liposomes, and

nanoemulsions.

Co-solvent Formulations
Co-solvents can be employed to increase the solubility of hydrophobic drugs. Commonly used

parenteral co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Illustrative Solubility of Vofopitant in Co-solvents

Disclaimer: The following data is illustrative and not based on published experimental values

for Vofopitant. It is intended to serve as a template for experimental design.

Co-solvent System (v/v) Illustrative Vofopitant Solubility (mg/mL)

Water < 0.1

20% Ethanol in Water 1.5

40% Propylene Glycol in Water 5.0

30% PEG 400 in Water 8.0

20% Ethanol, 40% Propylene Glycol in Water 15.0

Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both

hydrophilic and lipophilic drugs, enhancing their solubility and modifying their pharmacokinetic

profile.

Illustrative Liposomal Vofopitant Formulation Characteristics

Disclaimer: The following data is illustrative and not based on published experimental values

for Vofopitant. It is intended to serve as a template for experimental design.
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Parameter Illustrative Value

Lipid Composition DSPC:Cholesterol (55:45 molar ratio)

Drug-to-Lipid Ratio (w/w) 1:10

Mean Particle Size (nm) 100 ± 20

Polydispersity Index (PDI) < 0.2

Encapsulation Efficiency (%) > 90

Nanoemulsion Formulations
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer

range, which can significantly improve the solubility and bioavailability of poorly soluble drugs.

Illustrative Nanoemulsion Vofopitant Formulation Characteristics

Disclaimer: The following data is illustrative and not based on published experimental values

for Vofopitant. It is intended to serve as a template for experimental design.

Parameter Illustrative Value

Oil Phase Medium-chain triglycerides

Surfactant Polysorbate 80

Co-surfactant Propylene Glycol

Mean Droplet Size (nm) 150 ± 30

Polydispersity Index (PDI) < 0.25

Zeta Potential (mV) -25 ± 5

Experimental Protocols
Vofopitant Quantification by High-Performance Liquid
Chromatography (HPLC)
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A validated HPLC method is essential for the quantification of Vofopitant in formulation and for

pharmacokinetic studies. The following is a general protocol that would require optimization

and validation.

Workflow for HPLC Method Development

Sample Preparation

HPLC Analysis

Method Validation (ICH Guidelines)

Prepare Vofopitant
Standard Solutions

Inject Sample

Prepare Formulation Samples
(Dilution/Extraction)

Select C18 Column Optimize Mobile Phase
(e.g., Acetonitrile:Buffer)

Set UV Detection
(e.g., 254 nm) Obtain Chromatogram

Linearity & Range

Accuracy

Precision
(Repeatability & Intermediate)

Specificity

LOD & LOQ

Click to download full resolution via product page

Workflow for HPLC method development and validation.

Protocol:

Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0)

in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good

peak shape and retention time.
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Flow Rate: 1.0 mL/min.

Detection Wavelength: To be determined by UV scan of Vofopitant (e.g., 254 nm).

Injection Volume: 20 µL.

Standard Preparation: Prepare a stock solution of Vofopitant in a suitable organic solvent

(e.g., methanol) and dilute to create a series of calibration standards.

Sample Preparation: Dilute parenteral formulations with the mobile phase to fall within the

calibration range. For plasma samples, a protein precipitation or liquid-liquid extraction step

will be necessary.

Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision,

specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Preparation of Vofopitant Liposomes by Thin-Film
Hydration
This protocol describes the preparation of liposomes encapsulating Vofopitant using the thin-

film hydration method followed by extrusion.

Workflow for Liposome Preparation
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1. Dissolve Lipids & Vofopitant
in Organic Solvent

2. Form Thin Lipid Film
(Rotary Evaporation)

3. Hydrate Film with
Aqueous Buffer

4. Form Multilamellar Vesicles
(MLVs)

5. Extrude to Form
Unilamellar Vesicles (LUVs)

6. Purify Liposomes
(e.g., Size Exclusion Chromatography)

7. Characterize Liposomes
(Size, Zeta Potential, EE%)

Click to download full resolution via product page

Workflow for the preparation of Vofopitant-loaded liposomes.

Protocol:

Lipid Film Formation:

Dissolve Vofopitant and lipids (e.g., DSPC and cholesterol) in a suitable organic solvent

(e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator under reduced pressure to form a

thin lipid film on the flask wall.

Dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by

rotating the flask at a temperature above the lipid phase transition temperature.

Size Reduction:

Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.

Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g.,

sequentially through 0.2 µm and 0.1 µm filters) using a high-pressure extruder to form

large unilamellar vesicles (LUVs).

Purification:

Remove unencapsulated Vofopitant by size exclusion chromatography or dialysis.

Characterization:

Determine the particle size and polydispersity index (PDI) by dynamic light scattering

(DLS).

Measure the zeta potential to assess surface charge.

Quantify the encapsulated Vofopitant using the developed HPLC method after disrupting

the liposomes with a suitable solvent (e.g., methanol) to determine the encapsulation

efficiency.

Preparation of Vofopitant Nanoemulsion by High-
Pressure Homogenization
This protocol outlines the preparation of an oil-in-water nanoemulsion of Vofopitant.
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Protocol:

Phase Preparation:

Oil Phase: Dissolve Vofopitant in the selected oil (e.g., medium-chain triglycerides).

Aqueous Phase: Dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g.,

propylene glycol) in water.

Pre-emulsion Formation:

Slowly add the oil phase to the aqueous phase while stirring at high speed with a high-

shear mixer to form a coarse pre-emulsion.

Homogenization:

Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a

specified pressure until a translucent nanoemulsion is formed.

Characterization:

Measure the droplet size, PDI, and zeta potential using DLS.

Determine the drug content using the validated HPLC method.

Stability Studies
Stability testing is crucial to ensure the quality, safety, and efficacy of the parenteral formulation

throughout its shelf life.

Illustrative Stability-Indicating Parameters for Vofopitant Formulations
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Test Acceptance Criteria

Appearance Clear solution, free from visible particles

pH Within ± 0.2 of the initial value

Vofopitant Assay 90.0% - 110.0% of the initial concentration

Degradation Products
No individual impurity > 0.5%, Total impurities >

1.0%

Particle/Droplet Size No significant change from the initial value

Sterility Must be sterile

Endotoxin Within specified limits

Pharmacokinetic Evaluation
Preclinical pharmacokinetic studies are necessary to evaluate the absorption, distribution,

metabolism, and excretion (ADME) of the Vofopitant formulation.

Illustrative Pharmacokinetic Parameters of Parenteral Vofopitant in Rats

Disclaimer: The following data is illustrative and not based on published experimental values

for Vofopitant. It is intended to serve as a template for experimental design.

Parameter
Intravenous Bolus (1
mg/kg)

Subcutaneous Injection (5
mg/kg)

Cmax (ng/mL) 1500 450

Tmax (h) 0.08 1.0

AUC₀-t (ng·h/mL) 3500 4200

Half-life (t₁/₂) (h) 2.5 4.0

Bioavailability (%) 100 75

Conclusion
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The development of a parenteral formulation for a poorly water-soluble drug like Vofopitant
presents significant challenges. The application notes and protocols provided herein offer a

comprehensive guide for researchers and formulation scientists. By leveraging co-solvent

systems, liposomal technology, or nanoemulsions, and by applying rigorous characterization

and stability testing, it is feasible to develop a safe, stable, and effective parenteral dosage

form of Vofopitant for clinical and commercial use. Further optimization and validation of the

presented protocols will be necessary based on specific experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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